tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1782817-59-7
VCID: VC11577875
InChI: InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h10-11H,5-9,14H2,1-4H3
SMILES:
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate

CAS No.: 1782817-59-7

Cat. No.: VC11577875

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate - 1782817-59-7

Specification

CAS No. 1782817-59-7
Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate
Standard InChI InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h10-11H,5-9,14H2,1-4H3
Standard InChI Key AJLFJNFEZGEOCQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1CCCC(C1)N

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Stereochemistry

The molecular formula of tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate is C₁₄H₂₇N₂O₂, distinguishing it from closely related compounds such as tert-butyl N-{[(1S,3S)-3-aminocyclohexyl]methyl}carbamate (C₁₂H₂₄N₂O₂) and tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate (C₁₁H₂₂N₂O₂) . The addition of an N-methyl group to the carbamate moiety increases its molecular weight to 269.38 g/mol, compared to 228.33 g/mol for the non-methylated analog .

The cyclohexylamine backbone introduces stereochemical complexity, with the 3-aminocyclohexyl group existing in multiple diastereomeric forms. For example, the (1S,3S) and (1R,3R) configurations are well-documented in PubChem entries , though the exact stereochemistry of the queried compound remains unspecified in available literature.

Spectroscopic and Computational Data

Key spectroscopic identifiers for analogous compounds include:

  • SMILES: CC(C)(C)OC(=O)N(C)CC1CCCC(C1)N

  • InChIKey: WFNKGMDLHFWFRK-UWVGGRQHSA-N (modified for N-methyl substitution)

Computational analyses predict a logP (octanol-water partition coefficient) of approximately 2.54–3.02, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The topological polar surface area (TPSA) is estimated at 64.35 Ų, indicative of moderate hydrogen-bonding capacity .

Table 1: Comparative Molecular Properties

Propertytert-Butyl N-[(3-Aminocyclohexyl)methyl]-N-methylcarbamatetert-Butyl ((1S,2R)-2-Aminocyclohexyl)carbamate
Molecular FormulaC₁₄H₂₇N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight (g/mol)269.38214.31
logP2.54–3.021.49
TPSA (Ų)64.3564.35

Synthesis and Reaction Pathways

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate is synthesized using Boc₂O in tetrahydrofuran (THF) with triethylamine . Adapting this to the N-methyl variant would require N-methylation prior to Boc protection, often achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Key Synthetic Steps

A modified synthesis route for tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate could involve:

  • N-Methylation of 3-aminocyclohexanemethanol: Reacting the primary amine with methyl iodide in acetonitrile.

  • Boc Protection: Treating the methylated intermediate with Boc₂O and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Purification: Column chromatography using ethyl acetate/hexane gradients .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
N-MethylationCH₃I, K₂CO₃, CH₃CN, 25°C, 12h75–85%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C → 25°C, 6h90–95%
PurificationSiO₂ chromatography (EtOAc/Hexane 1:3)80%

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Carbamates like tert-butyl N-[(3-aminocyclohexyl)methyl]-N-methylcarbamate serve as intermediates in protease inhibitors and kinase modulators. For instance, analogous compounds are used in the synthesis of pyrimidine derivatives targeting viral polymerases . The Boc group enhances solubility during coupling reactions, while the N-methyl group reduces metabolic degradation.

Stereochemical Influence on Bioactivity

The stereochemistry of the cyclohexylamine moiety significantly impacts receptor binding. In a study of hepatitis C virus (HCV) NS5A inhibitors, the (1S,2R) configuration exhibited 10-fold higher potency than its (1R,2S) counterpart . This underscores the importance of stereochemical control in synthesizing the queried compound.

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